

# New Frontiers in High-Energy Molecules: A Technical Guide to Novel C12H10N2 Isomers

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## Compound of Interest

Compound Name: C12H10N2

Cat. No.: B081401

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Fayetteville, AR – Researchers have computationally discovered two novel high-energy isomers of **C12H10N2**, designated **C12H10N2-Cs** and **C12H10N2-C2v**. These "fused sandwich" structures, derived from cis-azobenzene, are predicted to be at least 100 kcal/mol higher in energy than their parent molecule, positioning them as potentially significant high-energy-density materials. Despite their high energy content, these isomers are believed to be kinetically stable.[1][2] This whitepaper provides a comprehensive overview of their discovery, predicted properties, and proposed methodologies for their synthesis and characterization.

## Introduction

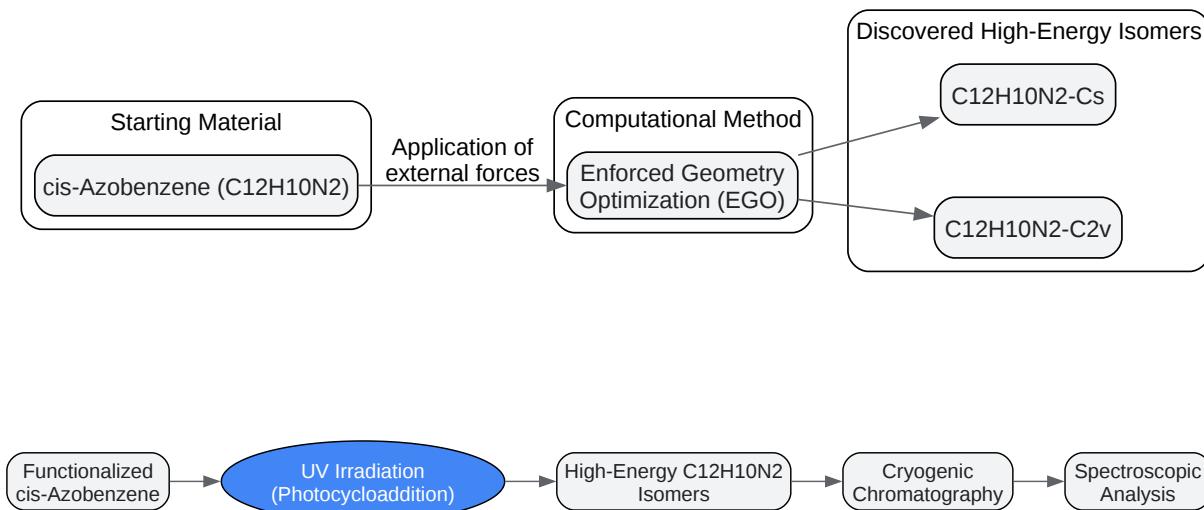
The quest for new high-energy-density materials (HEDMs) is a critical area of research with applications ranging from advanced propellants to novel explosives. Nitrogen-rich compounds are particularly promising candidates due to the large amount of energy released upon the formation of stable dinitrogen gas. This document details the theoretical discovery of two high-energy isomers of **C12H10N2**, which represent a new frontier in the exploration of energetic molecules.

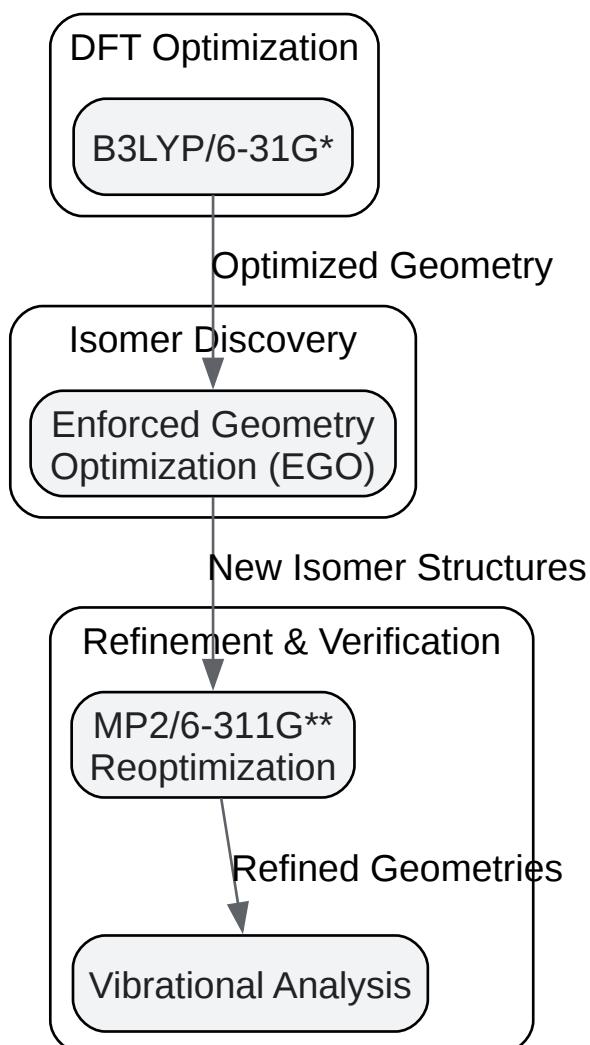
## Computational Discovery

The new **C12H10N2** isomers were discovered using a computational technique known as Enforced Geometry Optimization (EGO).[3] This method involves applying external forces to

specific atoms within a molecule to explore its potential energy surface and identify new, metastable structures.

The discovery workflow began with the *cis*-conformer of azobenzene (**C12H10N2**). By computationally "pushing" together symmetry-equivalent pairs of carbon atoms from the two phenyl rings, two new symmetrical "fused sandwich" isomers were identified.<sup>[3]</sup> These isomers, designated **C12H10N2**-Cs and **C12H10N2**-C2v based on their molecular symmetry, were found to be true minima on the potential energy surface, as confirmed by vibrational analysis.<sup>[2]</sup>





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## References

- 1. rsc.org [rsc.org]
- 2. Kinetically stable high-energy isomers of C<sub>14</sub>H<sub>12</sub> and C<sub>12</sub>H<sub>10</sub>N<sub>2</sub> derived from cis-stilbene and cis-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
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